tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 4,4-difluoro-2,9-diazaspiro[55]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a difluorinated intermediate under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like THF and methanol. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dioxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
- di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
Uniqueness
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in the development of pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C14H24F2N2O2 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)8-14(15,16)10-17-9-13/h17H,4-10H2,1-3H3 |
InChI Key |
HMHXJYYRNOJQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CNC2)(F)F |
Origin of Product |
United States |
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